molecular formula C13H20N2O4S B8283911 3-(Methyloxy)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide CAS No. 850664-23-2

3-(Methyloxy)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B8283911
M. Wt: 300.38 g/mol
InChI Key: PHTINSIIZKFUET-UHFFFAOYSA-N
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Patent
US07547779B2

Procedure details

A solution of boron tribromide (1M in CH2Cl2, 20 mL, 20 mmol) was added to a −78° C. solution of the product of Step 1 in CH2Cl2 (50 mL) and the resulting mixture was allowed to warm to 0° C. After 2 h at 0° C. the mixture was re-cooled to −78° C. and quenched with sat. aq. NaHCO3 solution and allowed to warm to rt. The mixture was extracted with EtOAc, and the organic layers was washed with H2O and brine, dried (MgSO4), filtered and the filtrate was concentrated to give the title compound as a crude oil (1.9 g, 66%) which was used directly in the next step. MS (ES+) m/e 287 [M+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[C:9]([S:13]([NH:16][CH2:17][CH2:18][N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1>C(Cl)Cl>[OH:6][C:7]1[CH:8]=[C:9]([S:13]([NH:16][CH2:17][CH2:18][N:19]2[CH2:20][CH2:21][O:22][CH2:23][CH2:24]2)(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)NCCN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at 0° C. the mixture was re-cooled to −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with sat. aq. NaHCO3 solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layers was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)S(=O)(=O)NCCN1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.